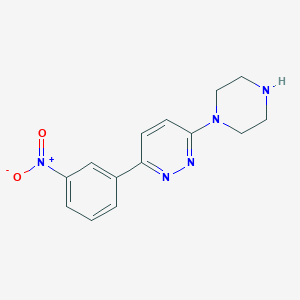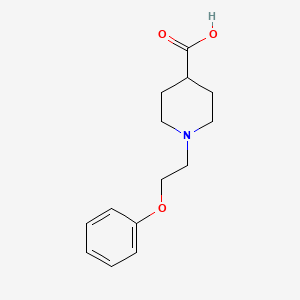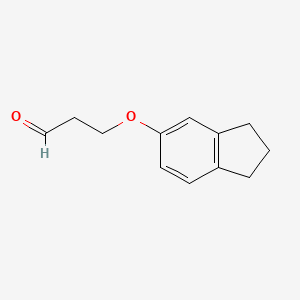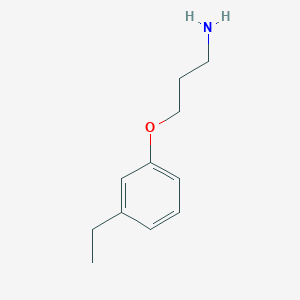![molecular formula C13H13NO3 B3072975 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid CAS No. 1017152-57-6](/img/structure/B3072975.png)
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid
Vue d'ensemble
Description
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid, also known as Mofezolac, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It belongs to the class of oxazolone derivatives, which are known for their anti-inflammatory and analgesic properties.
Mécanisme D'action
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the production of prostaglandins, 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid reduces pain and inflammation.
Biochemical and Physiological Effects:
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid has been shown to reduce oxidative stress and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid has a number of advantages for lab experiments. It is readily available and can be synthesized using a relatively simple method. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid is a relatively weak inhibitor of COX-2 and may not be effective in all experimental models. Additionally, 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid has been shown to have some toxic effects on the liver and kidneys, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the use of 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid. One area of research is the development of more potent analogs of 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid that may be more effective in inhibiting COX-2. Another area of research is the use of 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid in combination with other drugs for the treatment of cancer. Additionally, 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid may have potential for the treatment of other inflammatory conditions, such as arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential of 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid in these areas.
Conclusion:
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins and has been shown to have a number of biochemical and physiological effects. 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid has advantages and limitations for use in lab experiments, and there are a number of future directions for its use in the treatment of various conditions.
Applications De Recherche Scientifique
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid has been studied for its effects on the cardiovascular system, as it has been shown to reduce blood pressure and improve endothelial function.
Propriétés
IUPAC Name |
2-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-4-3-5-10(6-8)13-14-11(7-12(15)16)9(2)17-13/h3-6H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFWEJGHKTYOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3072933.png)
![3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid](/img/structure/B3072945.png)

![4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid](/img/structure/B3072954.png)





